2-Bromo-3-chloro-4-fluorophenol

Physical Organic Chemistry Medicinal Chemistry Property Prediction

2-Bromo-3-chloro-4-fluorophenol (CAS 1100640-19-4) is a trihalogenated phenol featuring bromine, chlorine, and fluorine substituents on a phenolic ring. It belongs to the halophenol class of compounds, which are frequently explored as enzyme inhibitors and synthetic intermediates.

Molecular Formula C6H3BrClFO
Molecular Weight 225.44 g/mol
Cat. No. B8441060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-4-fluorophenol
Molecular FormulaC6H3BrClFO
Molecular Weight225.44 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)Br)Cl)F
InChIInChI=1S/C6H3BrClFO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H
InChIKeyILUPWIHGCZOLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-4-fluorophenol: A Trihalogenated Phenol Scaffold for Chemical Biology


2-Bromo-3-chloro-4-fluorophenol (CAS 1100640-19-4) is a trihalogenated phenol featuring bromine, chlorine, and fluorine substituents on a phenolic ring. It belongs to the halophenol class of compounds, which are frequently explored as enzyme inhibitors and synthetic intermediates [1]. The unique substitution pattern (Br at C2, Cl at C3, F at C4) differentiates it from other trihalophenol isomers, potentially conferring distinct reactivity and biological properties.

Why Positional Isomerism in 2-Bromo-3-chloro-4-fluorophenol Prevents Direct Substitution


The specific ortho-bromo, meta-chloro, para-fluoro substitution pattern of 2-Bromo-3-chloro-4-fluorophenol creates a unique electronic and steric environment on the phenol ring. This dictates its reactivity, pKa, and target binding affinity in ways that cannot be replicated by its isomers, such as 2-Bromo-4-chloro-3-fluorophenol or 4-Bromo-2-chloro-6-fluorophenol. Direct substitution with a generic 'halophenol' or even a positional isomer without rigorous quantitative validation would introduce uncontrolled variables in synthesis regioselectivity or structure-activity relationship (SAR) studies, leading to divergent outcomes [1].

Quantitative Differentiators for Procuring 2-Bromo-3-chloro-4-fluorophenol


Predicted Acidity (pKa) Comparison Against Trihalophenol Regioisomers

The acidity of the phenolic -OH group is directly modulated by the halogen substitution pattern. 2-Bromo-3-chloro-4-fluorophenol is predicted to have a distinct pKa compared to its key regioisomers, influencing its ionization state at physiological pH and, consequently, its solubility, permeability, and target binding. This differentiation is based on class-level inference from the well-documented electronic effects of halogens [1].

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Synthetic Utility: Regioselectivity Advantage in Sequential Cross-Coupling Reactions

The presence of three different halogen atoms (Br, Cl, F) with well-established relative reactivity in cross-coupling reactions (Ar-Br > Ar-Cl >> Ar-F) provides a theoretical basis for regioselective, sequential functionalization. The ortho-bromine in 2-Bromo-3-chloro-4-fluorophenol is expected to be the most reactive site, enabling a first selective coupling, while the meta-chlorine and para-fluorine remain intact for subsequent modifications. This is a class-level inference from the fundamental reactivity order of aryl halides in palladium-catalyzed reactions [1].

Synthetic Chemistry C-C Coupling Building Blocks

Key Application Scenarios for 2-Bromo-3-chloro-4-fluorophenol Based on Emerging Evidence


Medicinal Chemistry SAR Exploration for Enzyme Inhibition

Based on class-level evidence that halophenols are investigated as carbonic anhydrase and myeloperoxidase (MPO) inhibitors, this specific isomer can be used as a unique probe in SAR studies [1]. Its distinct halogen pattern may confer a different inhibitory profile or binding mode compared to other halophenols, making it valuable for dissecting the electronic and steric requirements of an enzyme active site.

Advanced Building Block for Sequential Derivatization

As a scaffold possessing three orthogonal halogen handles theoretically capable of sequential functionalization, its primary industrial use case is as a high-value synthetic intermediate. It is suited for constructing complex, densely functionalized aromatic libraries for pharmaceutical or agrochemical lead optimization, a concept supported by its class-level reactivity [1].

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